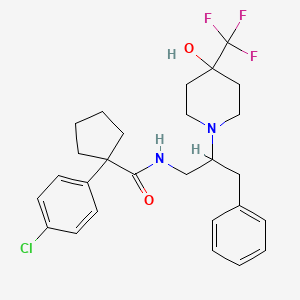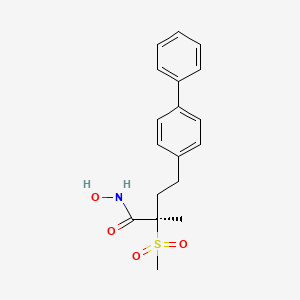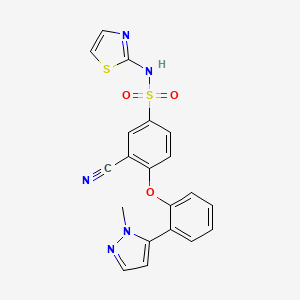
PF-06679142
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PF-06679142 , also known as Compound 10 , is a novel and potent AMP-activated protein kinase (AMPK) activator . It exhibits favorable pharmacokinetics, including high oral absorption and low plasma clearance . This compound has garnered interest for its potential applications in diabetic nephropathy research .
Aplicaciones Científicas De Investigación
Scientific Computing Services and Large-Scale Analysis
Scientific research has become increasingly reliant on large-scale data analysis through distributed computing infrastructures such as Grid, cloud, and GPU technologies. The paper by Astsatryan et al. (2013) discusses the use of the P-Grade (Parallel Grid Run-time and Application Development Environment) portal, which facilitates the solution of large-scale linear systems of equations, the use of parallel block iterative algorithms, and provides an interface for parallel decision-making algorithms. This integrated portal aims to provide easy access to various mathematical calculations and algorithms to be performed on hybrid distributed computing infrastructures, combining the benefits of large clusters, Grid, or cloud as needed (Astsatryan et al., 2013).
Enhancing Software Frameworks for Scientific Applications
Appelbe et al. (2007) highlight that scientific research applications, or codes, are challenging to develop, use, and maintain, primarily because scientific software is often written from scratch by scientists rather than expert programmers. The paper discusses the emergence of scientific software frameworks, both for grid-enabling existing applications and for developing new applications from scratch. These frameworks allow new applications to be rapidly assembled from existing component libraries, improving programming productivity and possibly transforming the way scientific research is conducted (Appelbe et al., 2007).
Procedural Fidelity in Behavioral Research
Ledford & Gast (2014) address the concept of procedural fidelity (PF) in research, emphasizing its significance in the implementation of a research plan as intended. They stress that measuring PF should not be done merely to meet publication requirements but to provide valuable information to implementers, researchers, and consumers of research. The paper details the steps necessary for measuring PF, including defining steps, choosing a measurement system, training observers, and reporting data. Accurate measurement and reporting of PF data are crucial for determining the effectiveness of interventions (Ledford & Gast, 2014).
Data Sharing Practices and Perceptions Among Scientists
Tenopir et al. (2011) explore the current data sharing practices and perceptions among scientists, emphasizing the importance of data sharing as a part of the scientific method for verifying results and extending research. Despite the recognition of its value, data sharing is not widely practiced due to various barriers such as insufficient time and lack of funding. The paper discusses these barriers and the conditions under which scientists are willing to share their data, highlighting the deep-rooted issues in research practices and culture that hinder effective data sharing and preservation (Tenopir et al., 2011).
Propiedades
Número CAS |
1467059-66-0 |
|---|---|
Nombre del producto |
PF-06679142 |
Fórmula molecular |
C20H17F2NO3 |
Peso molecular |
357.3568 |
Nombre IUPAC |
(S)-4,6-Difluoro-5-(4-(tetrahydro-2H-pyran-2-yl)phenyl)-1H-indole-3-carboxylic Acid |
InChI |
InChI=1S/C20H17F2NO3/c21-14-9-15-18(13(10-23-15)20(24)25)19(22)17(14)12-6-4-11(5-7-12)16-3-1-2-8-26-16/h4-7,9-10,16,23H,1-3,8H2,(H,24,25)/t16-/m0/s1 |
Clave InChI |
JQJNGAWEMYQJIQ-INIZCTEOSA-N |
SMILES |
O=C(C1=CNC2=C1C(F)=C(C3=CC=C([C@@H]4CCCCO4)C=C3)C(F)=C2)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PF-06679142; PF06679142; PF 06679142; PF-6679142; PF6679142; PF 6679142; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



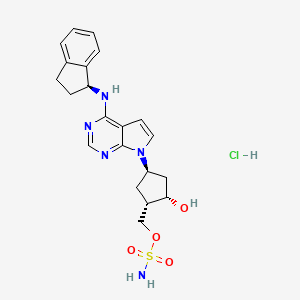
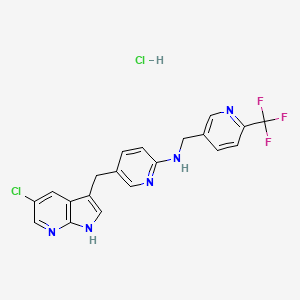
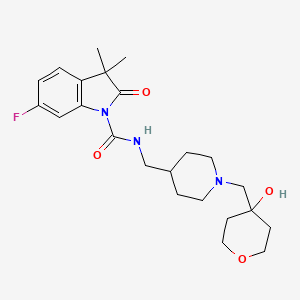
![(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid](/img/structure/B609923.png)
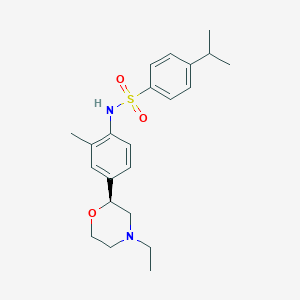
![6-[(3s,4s)-4-Methyl-1-(Pyrimidin-2-Ylmethyl)pyrrolidin-3-Yl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1,5-Dihydro-4h-Pyrazolo[3,4-D]pyrimidin-4-One](/img/structure/B609926.png)
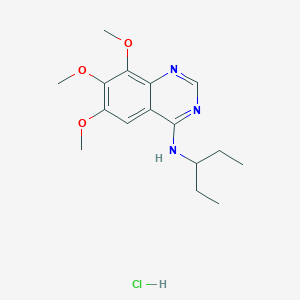
![1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B609930.png)
![5-methyl-3-[[(2R)-4-(1,3-thiazol-2-ylmethyl)morpholin-2-yl]methyl]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B609932.png)
